3-Fluorophthalic acid

Übersicht

Beschreibung

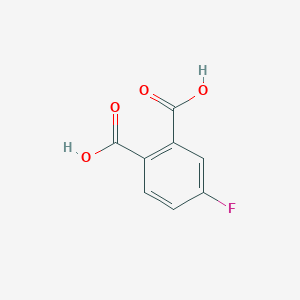

3-Fluorophthalic acid is an organic compound with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol . It is a derivative of phthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalic acid typically involves the following steps :

Starting Material: 3-Nitrophthalic acid is used as the starting material.

Dehydration: The 3-Nitrophthalic acid is dehydrated using acetyl chloride as a solvent.

Denitration and Fluorination: Potassium fluoride is used for the denitration and fluorination process.

Byproduct Removal: Thionyl chloride is added to remove byproducts generated during the fluorination process.

Purification: The final product, this compound, is purified by adjusting the pH to separate it from the solvent.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Esterification: Reaction with alcohols to form esters.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Various substituted phthalic acids.

Esterification: Esters of this compound.

Reduction: 3-Fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Coordination Compounds

3-Fluorophthalic acid serves as a ligand in the formation of coordination complexes with transition metals. Research has demonstrated its ability to form stable complexes, which exhibit interesting luminescent properties.

Case Study: Lead(II) Coordination Frameworks

A study reported the hydrothermal synthesis of lead(II) coordination frameworks using this compound. The resulting complexes were characterized by their crystal structures and luminescence properties, indicating potential applications in optoelectronic devices .

Pharmaceutical Applications

This compound derivatives have been explored for their biological activities. Notably, they are used in the synthesis of various pharmaceutical compounds.

Case Study: Antiviral Properties

Recent research highlighted the use of 3-fluorophthalic anhydride in synthesizing phthalimide derivatives that exhibit antiviral activity against viruses such as dengue and herpes. These compounds were shown to have effective inhibitory concentrations, suggesting their potential as therapeutic agents .

Material Science

The compound is also utilized in the development of advanced materials, particularly in polymer science.

Application: Polymeric Films

3-Fluorophthalic anhydride, derived from this compound, is employed in producing polyether imides known for their excellent mechanical properties and thermal stability. These materials find applications in electronics and aerospace industries due to their superior dimensional stability and low moisture absorption .

Environmental Applications

Research indicates that this compound can be involved in environmental remediation processes. Its derivatives are being studied for their ability to degrade pollutants effectively.

Case Study: Degradation Studies

Studies have shown that certain derivatives of this compound can catalyze the breakdown of environmental contaminants, demonstrating potential uses in green chemistry initiatives aimed at reducing pollution .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-Fluorophthalic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and stability of the molecule, making it a valuable intermediate in organic synthesis. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Phthalic Acid: The parent compound without the fluorine substitution.

4-Fluorophthalic Acid: A positional isomer with the fluorine atom at the 4-position.

2-Fluorophthalic Acid: Another positional isomer with the fluorine atom at the 2-position.

Uniqueness: 3-Fluorophthalic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its isomers and the parent compound. This positional specificity can lead to different applications and interactions in chemical synthesis and industrial processes.

Biologische Aktivität

3-Fluorophthalic acid is a fluorinated derivative of phthalic acid, a compound widely used in the synthesis of various chemicals and materials. Its unique chemical structure imparts distinct biological activities that have garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound (CHOF) is characterized by the presence of a fluorine atom at the 3-position of the phthalic acid structure. This modification can influence its solubility, reactivity, and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. The compound's activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 µg/mL | Membrane disruption |

| Staphylococcus aureus | 30 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 40 µg/mL | Metabolic interference |

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication through mechanisms similar to those observed in other fluorinated compounds, which often exhibit enhanced binding affinity to viral proteins.

Case Study: Antiviral Efficacy Against SARS-CoV

A study demonstrated that derivatives of phthalic acid, including this compound, showed significant antiviral activity against SARS-CoV. The compound was found to reduce viral titers effectively in vitro, suggesting potential for further development as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial and viral metabolism.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in microbial cells, leading to cell death.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : A systematic review highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Research : In vitro assays revealed that this compound significantly inhibited the replication of certain viruses, including coronaviruses .

- Cytotoxicity Assessments : Evaluations showed that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect on mammalian cells at higher concentrations, necessitating further investigation into its safety profile .

Eigenschaften

IUPAC Name |

3-fluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQSMSCEJBIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935884 | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-67-1 | |

| Record name | 3-Fluorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1583-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the microbial degradation pathways of 3-fluorophthalic acid?

A1: Research indicates that microorganisms like Pseudomonas testosteroni and Bacillus sp. strain FO can degrade this compound. These bacteria possess distinct decarboxylase enzymes capable of removing a carboxyl group from the molecule. Pseudomonas testosteroni primarily utilizes a 4,5-dihydroxyphthalic acid decarboxylase, specifically targeting 4,5-dihydroxyphthalic acid and decarboxylating 4-hydroxyphthalic acid to 3-hydroxybenzoic acid []. In contrast, Bacillus sp. strain FO and the mixed culture ON-7 employ a novel decarboxylase that acts on phthalic acid and halogenated phthalates, but not 4,5-dihydroxyphthalate, showcasing diverse degradation mechanisms within the microbial world []. Interestingly, both microorganisms demonstrate the ability to transform this compound into 2- and 3-fluorobenzoic acids []. This biotransformation process highlights the potential of these microorganisms in bioremediation strategies for environments contaminated with fluorinated aromatic compounds.

Q2: How does the structure of this compound influence its coordination behavior with metal ions?

A2: this compound (H2Fpht) displays versatile coordination behavior due to its two carboxyl groups and the presence of a fluorine atom, all capable of interacting with metal ions. Studies demonstrate that H2Fpht can adopt various coordination modes, including μ6 : η5η3, μ6 : η3η4, μ3 : η2η3, and μ4 : η3η3, depending on factors like the metal ion's geometry and the presence of other ligands [, ]. This flexibility allows H2Fpht to form diverse coordination polymers with distinct architectures, ranging from 1D chains to intricate 3D networks [, ]. For example, in the presence of 1,3-bis(4-pyridyl)propane (bpp), H2Fpht forms a series of coordination polymers with Cu(II), Cd(II), Co(II), and Ni(II) ions, each exhibiting unique structural features and topologies []. These findings highlight the potential of H2Fpht as a building block for creating novel metal-organic frameworks with tailored properties.

Q3: Can this compound be used to synthesize other valuable compounds?

A3: Yes, this compound serves as a valuable starting material for synthesizing a range of structurally diverse compounds. For instance, it can be effectively employed in nucleophilic phosphanylation reactions to yield chiral- and multiply-carboxylated phosphanes, as well as phosphanyl derivatives of benzoic and phthalic acids []. This method utilizes the reactivity of the fluorine atom in this compound, allowing for its substitution with various phosphane groups under specific reaction conditions []. This synthetic approach expands the possibilities for designing and developing novel phosphane ligands with potential applications in catalysis and coordination chemistry.

Q4: Does this compound exhibit any interesting luminescent properties?

A4: While this compound itself does not exhibit significant luminescence, its coordination complexes with lanthanide ions, such as europium (Eu3+) and terbium (Tb3+), display intriguing luminescent properties []. These complexes exhibit characteristic red and green emissions, respectively, attributed to the energy transfer from the ligands (3-fluorophthalate and 1,10-phenanthroline) to the lanthanide ions []. Remarkably, by adjusting the ratio of Eu3+ and Tb3+ ions in a lanthanum-based complex, white-light emission can be achieved []. This tunable luminescence holds promise for potential applications in areas such as lighting technologies and display devices.

Q5: What are the environmental concerns associated with this compound, and are there any mitigation strategies?

A5: While this compound and its degradation products can pose environmental risks, research suggests that certain microorganisms can potentially mitigate these concerns. As mentioned earlier, bacteria like Pseudomonas testosteroni and Bacillus sp. strain FO can degrade this compound, breaking it down into less harmful compounds []. Understanding and harnessing the metabolic capabilities of these microorganisms could lead to the development of bioremediation strategies for environments contaminated with this compound and related compounds. Further research into the ecotoxicological effects and biodegradation pathways of this compound is crucial for developing effective environmental management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.